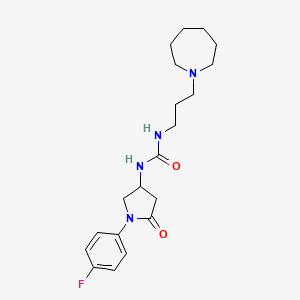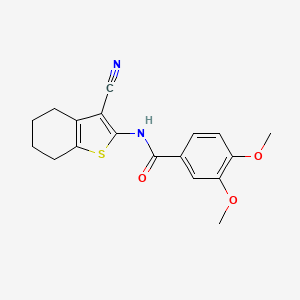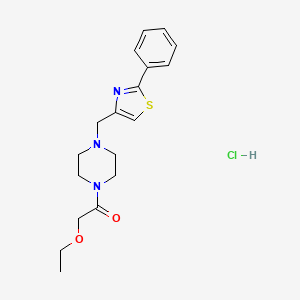
1-(3-(Azepan-1-yl)propyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Azepan-1-yl)propyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known as AZD2461 and has been found to have promising properties for use in cancer research.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to "1-(3-(Azepan-1-yl)propyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea" have been explored for their therapeutic potential. For example, a study by Rose et al. (2010) describes the synthesis of 1,3-disubstituted ureas with piperidyl moieties as inhibitors of human and murine soluble epoxide hydrolase (sEH), showing significant improvements in pharmacokinetic parameters and efficacy in reducing inflammatory pain compared to previously reported inhibitors (Rose et al., 2010).
Organic Synthesis
In the field of organic synthesis, compounds similar to "1-(3-(Azepan-1-yl)propyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea" have been utilized as intermediates in the synthesis of complex molecules. Chen et al. (2010) discussed the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179, highlighting the importance of stereochemistry in the development of pharmaceutical agents (Chen et al., 2010).
Materials Science
In materials science, urea-functionalized compounds have been used to create novel materials with specific properties. Glomb et al. (2017) reported the synthesis of metal-organic frameworks (MOFs) with internal urea-functionalized dicarboxylate linkers, demonstrating their effectiveness in adsorbing gases such as SO2 and NH3, which could be attributed to the hydrogen-bonding interactions of the urea functionality (Glomb et al., 2017).
Propriétés
IUPAC Name |
1-[3-(azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29FN4O2/c21-16-6-8-18(9-7-16)25-15-17(14-19(25)26)23-20(27)22-10-5-13-24-11-3-1-2-4-12-24/h6-9,17H,1-5,10-15H2,(H2,22,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOASVFHKPUQACA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29FN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(Azepan-1-yl)propyl]-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-cyclopropyl-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B2382783.png)

![4-[(E)-2-(5-tert-butyl-2-hydroxyphenyl)diazen-1-yl]benzoic acid](/img/structure/B2382785.png)
![1-[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]-N-[(5-methyl-1,3-oxazol-4-yl)methyl]methanamine;hydrochloride](/img/structure/B2382786.png)
![3-[(2-Ethylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2382787.png)
![6-Iodoimidazo[1,2-A]pyridin-2-amine](/img/structure/B2382789.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(3-isopropoxypropyl)-1H-pyrrol-3(2H)-one](/img/structure/B2382790.png)

![N-(cyanomethyl)-6-(2,5-dimethylfuran-3-yl)-3-methyl-N-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2382792.png)
![3-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2382794.png)


![N-(3,4-dimethylphenyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2382802.png)
